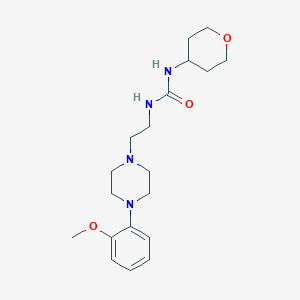

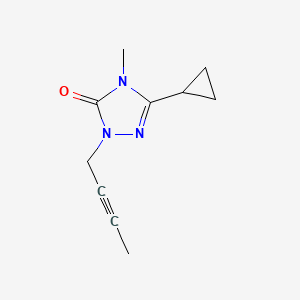

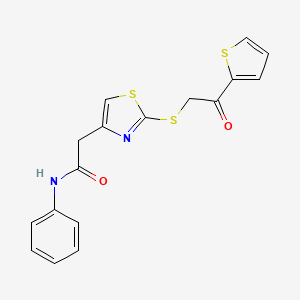

![molecular formula C17H20BrN3O2 B2770220 4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021265-70-2](/img/structure/B2770220.png)

4-(4-bromophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . They are part of naturally occurring metabolites and drugs .

Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . The specific compound you mentioned also has a bromophenyl group and a pentyl group attached, which would further influence its structure and properties .Chemical Reactions Analysis

Pyrimidinediones can undergo various chemical reactions, including condensation and cyclization . The specific reactions would depend on the substituents and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinediones can vary depending on their structure and substituents . For example, they can have different melting points, IR spectra, and NMR spectra .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

4-Pyrimidinamines have been utilized to synthesize a series of heterocyclic compounds, including (imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones. These syntheses explore the chemical reactions and potential applications of pyrimidine derivatives in various fields (Danswan, Kennewell, & Tully, 1989).

Photoluminescent Conjugated Polymers

Research on π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units, similar to the compound , has been conducted. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Antimicrobial Applications

Novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This research demonstrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).

Inhibitors of Glycolic Acid Oxidase

Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to the compound of interest, have been studied as inhibitors of glycolic acid oxidase. This research contributes to understanding the biochemical pathways and potential therapeutic applications of these compounds (Rooney et al., 1983).

Luminescent Polymers

Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized and characterized for their luminescent properties. These materials have potential applications in optoelectronics and display technologies (Zhang & Tieke, 2008).

Patent Applications

There are patented applications involving similar pyrimidine derivatives. These include their use as human neutrophil elastase inhibitors, highlighting their potential in treating diseases related to HNE activity (Expert Opinion on Therapeutic Patents, 2009).

n-Type Conjugated Polyelectrolyte for Solar Cells

Research has been conducted on n-type conjugated polyelectrolytes involving pyrrolo[3,4-c]pyrrole-1,4-dione for use as electron transport layers in polymer solar cells. This demonstrates the compound's relevance in renewable energy applications (Hu et al., 2015).

Mécanisme D'action

Target of Action

The compound, also known as 4-(4-bromophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a crucial enzyme involved in DNA repair damage . It is also known to inhibit VEGFR-2 , a receptor tyrosine kinase that plays a pivotal role in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

The compound interacts with its targets, leading to significant changes. It inhibits PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death . It also inhibits VEGFR-2, disrupting wound healing patterns .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This inhibition compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . It also affects the VEGF signaling pathway by inhibiting VEGFR-2 , which can disrupt angiogenesis, a critical process for tumor growth and metastasis .

Result of Action

The compound exhibits significant antitumor activity. It has shown potent activity against PARP-1 with an IC50 value comparable to that of Olaparib . It also exhibits high cytotoxicity against MCF-7 . Furthermore, it has potent activity against VEGFR-2, leading to a significant disruption of wound healing patterns .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-bromophenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3O2/c1-2-3-4-9-21-10-13-14(16(21)22)15(20-17(23)19-13)11-5-7-12(18)8-6-11/h5-8,15H,2-4,9-10H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIFEMRZKTWENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

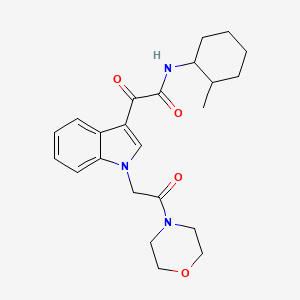

![methyl 4-[(2-{[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2770137.png)

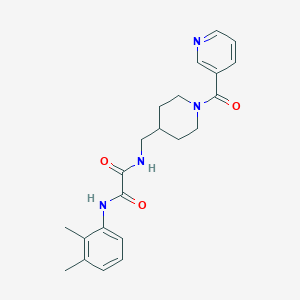

![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770138.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)

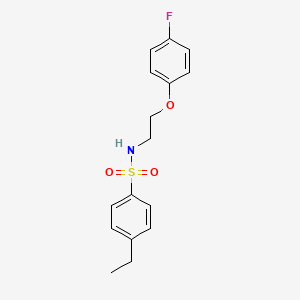

![4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2770153.png)

![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)